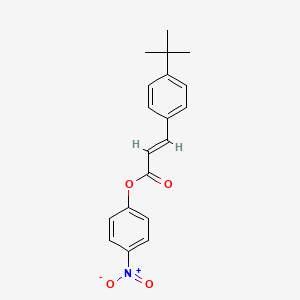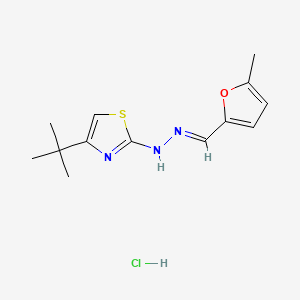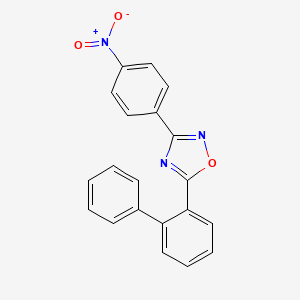
ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate, also known as ethyl 2-(benzoylamino)-5-ethylthiophene-3-carboxylate, is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound belongs to the class of thiophene derivatives and has been found to exhibit various biological activities, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate 2-(benzoylamino)-5-ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate-3-thiophenecarboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and modulating various signaling pathways involved in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate 2-(benzoylamino)-5-ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate-3-thiophenecarboxylate can reduce inflammation and pain in animal models. It has also been found to have antitumor effects in certain cancer cell lines. However, further studies are required to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate 2-(benzoylamino)-5-ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate-3-thiophenecarboxylate in lab experiments is its potential therapeutic applications. This compound has been found to exhibit various biological activities, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its complex synthesis process, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several potential future directions for research involving ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate 2-(benzoylamino)-5-ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate-3-thiophenecarboxylate. One area of interest is the development of new drugs based on this compound for the treatment of inflammatory and pain-related disorders. Another area of research is the investigation of the antitumor effects of this compound and its potential applications in cancer therapy. Furthermore, studies can be conducted to understand the exact mechanism of action of this compound and its effects on various signaling pathways involved in inflammation and pain.
Métodos De Síntesis
Ethyl 2-(benzoylamino)-5-ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate-3-thiophenecarboxylate can be synthesized through a multi-step process involving the reaction of various chemical reagents. One of the commonly used methods for synthesizing this compound involves the reaction of ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate 2-bromo-5-ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylatethiophene-3-carboxylate with benzamide in the presence of a palladium catalyst. This reaction leads to the formation of ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate 2-(benzoylamino)-5-ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylatethiophene-3-carboxylate, which can be further treated with sodium hydroxide to obtain the final product.
Aplicaciones Científicas De Investigación
Ethyl 2-(benzoylamino)-5-ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate-3-thiophenecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects. Studies have also shown that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Propiedades
IUPAC Name |
ethyl 2-benzamido-5-ethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-3-12-10-13(16(19)20-4-2)15(21-12)17-14(18)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKKJQWWSKZZKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-benzamido-5-ethylthiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5692961.png)
![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5692976.png)


![3-(2-furyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5692989.png)
![N-(4-fluorophenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5692993.png)




![2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5693043.png)

![ethyl [(4-ethoxyphenyl)sulfonyl]carbamate](/img/structure/B5693060.png)
